

# Physical and spectral data of 2,6-Dimethoxyphenol-d3

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2,6-Dimethoxyphenol-d3

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## Technical Guide: 2,6-Dimethoxyphenol-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and spectral data of **2,6-Dimethoxyphenol-d3**. Due to the limited availability of specific experimental data for the deuterated form, this guide includes data for the non-deuterated analogue, 2,6-Dimethoxyphenol (also known as Syringol), as a reference point, with explanations of the expected variations for the d3 isotopologue.

## **Physical and Chemical Properties**

**2,6-Dimethoxyphenol-d3** is the deuterium-labeled version of 2,6-Dimethoxyphenol.[1] The physical properties are expected to be very similar to the non-deuterated compound.

Table 1: Physical and Chemical Data of 2,6-Dimethoxyphenol-d3



Property	Value	Source
Chemical Name	2,6-Dimethoxyphenol-d3 (Syringol-d3)	MedchemExpress
CAS Number	2484091-60-1	MedchemExpress
Molecular Formula	С8Н7Д3О3	Inferred
Molecular Weight	157.18 g/mol	Inferred

Table 2: Physical and Chemical Data of 2,6-Dimethoxyphenol (Non-deuterated)

Property	Value	Source
CAS Number	91-10-1	PubChem, Sigma-Aldrich[2]
Molecular Formula	С8Н10О3	PubChem, NIST[2][3]
Molecular Weight	154.16 g/mol	PubChem, Sigma-Aldrich[2]
Appearance	Colorless to off-white solid	Wikipedia, Sigma-Aldrich[4]
Melting Point	50-57 °C	Sigma-Aldrich
Boiling Point	261-262 °C	Sigma-Aldrich, Wikipedia[4]
Solubility	Slightly soluble in water; soluble in ethanol and ether.	Wikipedia
Density	1.15857 g/cm3 (at 60 °C)	Wikipedia[4]

## **Spectral Data**

The introduction of deuterium atoms into one of the methoxy groups will cause distinct changes in the spectral data, particularly in the mass spectrum and <sup>1</sup>H NMR spectrum.

## **Mass Spectrometry**

The molecular weight of **2,6-Dimethoxyphenol-d3** is approximately 3 g/mol higher than its non-deuterated counterpart due to the three deuterium atoms. This will be reflected in the molecular ion peak in the mass spectrum.



Table 3: Mass Spectrometry Data of 2,6-Dimethoxyphenol (Non-deuterated)

m/z	Relative Intensity	Fragmentation	Source
154	99.99	[M] <sup>+</sup>	PubChem[2]
139	44.06	[M-CH₃] <sup>+</sup>	PubChem[2]
111	22.96	PubChem[2]	
96	20.75	PubChem[2]	-
93	16.64	PubChem[2]	

## **NMR Spectroscopy**

In the <sup>1</sup>H NMR spectrum of **2,6-Dimethoxyphenol-d3**, the signal corresponding to one of the methoxy groups will be absent. The integration of the remaining methoxy signal will correspond to three protons. The aromatic proton signals will remain unchanged.

Table 4: <sup>1</sup>H NMR Spectral Data of 2,6-Dimethoxyphenol (Non-deuterated)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment	Solvent	Source
6.50-6.89	m	3H	Ar-H	CDCl₃	PubChem[2]
5.55	S	1H	ОН	CDCl₃	PubChem[2]
3.87	S	6H	2 x -OCH₃	CDCl₃	PubChem[2]

Table 5: 13C NMR Spectral Data of 2,6-Dimethoxyphenol (Non-deuterated)



Chemical Shift (ppm)	Assignment	Solvent	Source
147.40	C-O (Ar)	CDCl <sub>3</sub>	PubChem[2]
135.09	C-OH (Ar)	CDCl <sub>3</sub>	PubChem[2]
119.10	C-H (Ar)	CDCl <sub>3</sub>	PubChem[2]
105.13	C-H (Ar)	CDCl <sub>3</sub>	PubChem[2]
56.27	-OCH₃	CDCl3	PubChem[2]

## Infrared (IR) Spectroscopy

The IR spectrum of **2,6-Dimethoxyphenol-d3** is expected to be very similar to that of the non-deuterated compound, with potential subtle shifts in the C-D stretching and bending vibrations compared to C-H vibrations, though these may be masked by other signals.

Table 6: IR Spectral Data of 2,6-Dimethoxyphenol (Non-deuterated)

Wavenumber (cm <sup>-1</sup> )	Description	Source
3500-3300	O-H stretch	Inferred
3000-2850	C-H stretch (aliphatic and aromatic)	Inferred
1600-1450	C=C stretch (aromatic)	Inferred
1250-1000	C-O stretch	Inferred

# Experimental Protocols Synthesis of 2,6-Dimethoxyphenol

A general method for the synthesis of 2,6-Dimethoxyphenol involves the methylation of pyrogallol.[5][6] For the synthesis of **2,6-Dimethoxyphenol-d3**, a deuterated methylating agent such as methyl-d3 iodide (CD<sub>3</sub>I) or dimethyl-d6 sulfate ((CD<sub>3</sub>)<sub>2</sub>SO<sub>4</sub>) would be used.

Protocol:



- Dissolve pyrogallol in a suitable solvent (e.g., methanol).
- Add a base (e.g., sodium methoxide) to the solution.
- Add the methylating agent (e.g., methyl iodide) dropwise while stirring. For the deuterated compound, a deuterated methylating agent would be used.
- The reaction mixture is then heated under reflux for a specified time.
- After completion, the reaction is cooled, and the product is extracted with an organic solvent.
- The organic layer is washed, dried, and the solvent is evaporated to yield the crude product.
- Purification is typically achieved by crystallization or chromatography.

Another reported method involves the reaction of 2,6-dibromophenol with sodium methoxide in the presence of a copper catalyst.[7]

## **Laccase Activity Assay**

2,6-Dimethoxyphenol is a common substrate for determining laccase activity by monitoring the formation of its colored oxidation product, 3,3',5,5'-tetramethoxy-4,4'-diphenoquinone.[8]

#### Protocol:

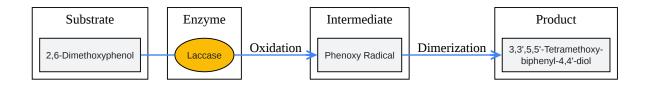
- Prepare a reaction mixture containing a buffered solution (e.g., citrate-phosphate buffer, pH
   4.5).
- Add a solution of 2,6-Dimethoxyphenol to the buffer.
- Initiate the reaction by adding the laccase enzyme solution.
- Monitor the change in absorbance at 468 nm over time using a spectrophotometer.
- The rate of reaction is calculated from the linear portion of the absorbance versus time plot using the molar extinction coefficient of the product.

## **Visualizations**



## Laccase-Catalyzed Dimerization of 2,6-Dimethoxyphenol

Laccase catalyzes the oxidation of 2,6-Dimethoxyphenol to a phenoxy radical, which can then undergo radical-radical coupling to form a dimer. This dimer, 3,3',5,5'-tetramethoxybiphenyl-4,4'-diol, has been shown to have enhanced antioxidant activity.[9]



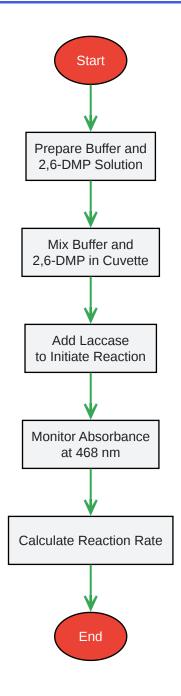
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Caption: Laccase-catalyzed oxidation and dimerization of 2,6-Dimethoxyphenol.

## **Experimental Workflow for Laccase Activity Assay**

The following diagram illustrates a typical workflow for measuring laccase activity using 2,6-Dimethoxyphenol as a substrate.





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Caption: Workflow for a spectrophotometric laccase activity assay.

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